REACTION_CXSMILES
|
COC1C=CC(C[O:8][CH2:9][CH2:10][C:11]2[NH:15][N:14]=[C:13]([NH2:16])[CH:12]=2)=CC=1>C(O)(C(F)(F)F)=O>[NH2:16][C:13]1[CH:12]=[C:11]([CH2:10][CH2:9][OH:8])[NH:15][N:14]=1
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Name
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|
Quantity
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66 g
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Type
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reactant
|
Smiles
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COC1=CC=C(COCCC2=CC(=NN2)N)C=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
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Type
|
CUSTOM
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Details
|
the residue was partitioned between DCM (400 mL) and 2 N aqueous NaHCO3 (200 mL)
|
Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with DCM (3×100 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |